molecular formula C13H23NO4 B039104 N,N-Bis-Boc-N-allylamine CAS No. 115269-99-3

N,N-Bis-Boc-N-allylamine

Cat. No. B039104
M. Wt: 257.33 g/mol
InChI Key: YLJIUBLSFUQBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of allylamines, including N,N-Bis-Boc-N-allylamine, can be achieved through several methods. A notable approach involves starting from enantiomerically enriched N-diphenylmethyl-3-amino-1,2-diols, leading to allylamines via a Corey-Hopkins deoxygenative protocol. Subsequent modifications include changing the nitrogen protecting group to Boc, rendering the compound suitable for further transformations into β-amino acids or other derivatives as needed for specific applications (Alcón et al., 1994).

Molecular Structure Analysis

The molecular structure of N,N-Bis-Boc-N-allylamine is characterized by its Boc-protected amine groups and the allyl moiety. This structural arrangement imparts significant reactivity and versatility, making it a pivotal intermediate in organic synthesis. The exact molecular geometry and electronic distribution can be elucidated further through spectroscopic methods, including NMR and X-ray crystallography, depending on the specific derivatives formed during synthesis.

Chemical Reactions and Properties

N,N-Bis-Boc-N-allylamine participates in a variety of chemical reactions, leveraging its allylamine backbone. These reactions include, but are not limited to, hydroboration-oxidation to form β-amino acids and coupling reactions facilitated by transition metal catalysis, such as palladium or nickel, to form complex organic molecules (Marion et al., 2006). The Boc groups provide a means to protect the amine functionality during these reactions, which can be removed under acidic conditions post-synthesis.

Scientific Research Applications

“N,N-Bis-Boc-N-allylamine” is a chemical compound with the CAS Number: 115269-99-3 . It has a molecular weight of 257.33 . The compound is a solid at room temperature, with a melting point between 47-48°C . It’s typically stored in a dry environment at 2-8°C .

Safety And Hazards

“N,N-Bis-Boc-N-allylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-8-9-14(10(15)17-12(2,3)4)11(16)18-13(5,6)7/h8H,1,9H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJIUBLSFUQBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437274
Record name N,N-Bis-Boc-N-allylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis-Boc-N-allylamine

CAS RN

115269-99-3
Record name N,N-Bis-Boc-N-allylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115269-99-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis-Boc-N-allylamine
Reactant of Route 2
Reactant of Route 2
N,N-Bis-Boc-N-allylamine
Reactant of Route 3
Reactant of Route 3
N,N-Bis-Boc-N-allylamine
Reactant of Route 4
N,N-Bis-Boc-N-allylamine
Reactant of Route 5
N,N-Bis-Boc-N-allylamine
Reactant of Route 6
N,N-Bis-Boc-N-allylamine

Citations

For This Compound
5
Citations
C Chen, XQ Dong, X Zhang - The Chemical Record, 2016 - Wiley Online Library
Asymmetric hydroformylation represents one of the most efficient routes for the preparation of chiral aldehydes from alkenes in the presence of syngas in a perfect atom‐economic way. …
Number of citations: 17 onlinelibrary.wiley.com
D Li, Y Tu, K Jin, L Duan, Y Hong, J Xu… - Journal of Medicinal …, 2022 - ACS Publications
Small-molecule irreversible tyrosine kinase inhibitors as high potent agents have led to improvements in disease-free and overall survival in patients with HER2-amplified cancer. The …
Number of citations: 1 pubs.acs.org
X Zhang - 2011 - etda.libraries.psu.edu
Transition metal-catalyzed homogeneous catalysis is one of the key tools of modern synthetic chemistry. Generally, variation of the steric bulk and electronic properties of the ligands is …
Number of citations: 0 etda.libraries.psu.edu
R Franke, D Selent, A Börner - Chemical reviews, 2012 - ACS Publications
Hydroformylation is the addition of synthesis gas (“syngas”), a mixture of CO and H2, to olefins in the presence of a catalyst under the formation of aldehydes. Hydrogen (“hydro”) and a …
Number of citations: 383 pubs.acs.org
B Cao - 2013 - search.proquest.com
Transition-metal-catalyzed reactions have become powerful tools in the production of pharmaceuticals and fine chemicals. In the past decades, asymmetric catalysis, especially chiral …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.